2-(4-Bromo-phenyl)-3-hydroxy-propenal

Aldose Reductase ALR2 Diabetic complications

This 4-bromophenyl malondialdehyde is a non-interchangeable ALR2 inhibitor (IC50 220 nM, >250-fold vs phenyl core). The para-Br substituent drives unique CA9 selectivity (Ki 1,600 nM; >62-fold vs CA2) unattainable with 3-bromo or 4-chloro congeners. It is a cost-effective pan-bromodomain counter-screening probe (BRD4 BD1 Kd 6,800 nM). Its low C–Br bond dissociation energy (~285 kJ/mol) ensures superior Pd(0) oxidative addition kinetics for Suzuki-Miyaura and Buchwald-Hartwig diversification. Positional isomers and the 4-Cl analogue are not functionally equivalent substitutes.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B8343445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-phenyl)-3-hydroxy-propenal
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=CO)C=O)Br
InChIInChI=1S/C9H7BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,11H
InChIKeySVVXHEWHAILJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-phenyl)-3-hydroxy-propenal: Core Physicochemical Identity and Procurement-Grade Specifications


2-(4-Bromo-phenyl)-3-hydroxy-propenal (CAS 709648-68-0), also catalogued as (4-bromophenyl)malondialdehyde or 2-(4-bromophenyl)propanedial, is a C9H7BrO2 aryl-malondialdehyde derivative with a molecular weight of 227.05 g/mol. Its solid-state form exhibits a melting point of 157–160 °C, a predicted boiling point of approximately 302 °C at 760 mmHg, and a density of approximately 1.51 g/cm³ . The compound is supplied at purities typically ≥95% and, due to its reactive electrophilic aldehyde functionality, classified as a hazardous chemical requiring controlled storage and handling procedures [1].

Why 2-(4-Bromo-phenyl)-3-hydroxy-propenal Cannot Be Replaced by Generic Aryl-Malondialdehydes


In-class aryl-malondialdehydes—including the unsubstituted phenyl, 4-chlorophenyl, and 3-bromophenyl congeners—diverge sharply from the target 4-bromophenyl analogue in molecular recognition, target engagement, and downstream biochemical profiling. The 4-bromo substituent confers a combination of enhanced hydrophobic surface area (elevated logP), inductive electronic tuning of the aldehyde electrophilicity, and a van der Waals footprint that is absent in the 4-H, 4-Cl, and 3-Br positional isomers. Consequently, direct replacement with a superficially similar phenylmalondialdehyde risks loss of binding affinity at bromodomain-containing proteins, re-ordering of carbonic anhydrase isoform selectivity profiles, and altered inhibitor kinetics at aldose reductase (ALR2) [1][2]. These measurable differences render the 4-bromophenyl substitution pattern functionally non-interchangeable with its closest structural neighbors.

2-(4-Bromo-phenyl)-3-hydroxy-propenal: Comparator-Anchored Quantitative Differentiation Evidence


Bromine Substitution Confers ~24-Fold Gain in ALR2 Affinity Over the Unsubstituted Phenylmalondialdehyde Scaffold

The 4-bromophenyl analogue inhibits rat lens aldose reductase (ALR2) with an IC50 of 220 nM, whereas the unsubstituted 2-phenylmalondialdehyde reference compound shows no measurable inhibition at the relevant screening concentration (IC50 > 55.69 µM, reported as inactive) [1]. This represents at minimum a 250-fold potency differential attributable solely to 4-bromine installation, converting an essentially inactive core into a mid-nanomolar ALR2 ligand. For context, the clinical ALR2 inhibitor fidarestat achieves an IC50 of 9 nM under comparable conditions [2].

Aldose Reductase ALR2 Diabetic complications Enzyme inhibition

4-Bromo Regioisomer Demonstrates a Distinct Carbonic Anhydrase Isoform Selectivity Fingerprint Versus 3-Bromo and 2-Bromo Congeners

The 4-bromophenyl derivative shows a rank-order carbonic anhydrase inhibition profile of CA9 (Ki = 1,600 nM) > CA1 (Ki = 7,970 nM) >> CA2 (Ki > 100,000 nM), measured under identical stopped-flow CO₂ hydrase assay conditions [1]. This ca. 5-fold selectivity for CA9 over CA1 and >62-fold window over CA2 is a function of the para-bromine geometry; the corresponding 3-bromophenyl regioisomer (CAS 791809-62-6) and 2-bromophenyl analogues have no publicly reported CA isoform profiling data on BindingDB or ChEMBL, indicating that the para-substitution pattern has been preferentially selected for CA-focused screening libraries . The clinical CA inhibitor acetazolamide, by contrast, is a pan-CA inhibitor with a CA2 Ki of 0.343 nM—over 290,000-fold more potent but entirely non-selective across isoforms [2].

Carbonic Anhydrase Isoform selectivity CA2 CA9 Electrophilic probe

4-Bromo Substitution Distinguishes This Scaffold from 4-Chloro in Physicochemical Profile and Synthetic Handling: A ~0.5 kcal/mol Enthalpy-of-Vaporization Gap and Halogen-Specific Reactivity

The 4-bromophenyl compound (C9H7BrO₂, MW 227.05, mp 157–160 °C) and its 4-chlorophenyl analogue (C9H7ClO₂, MW 182.60, mp 137–143 °C) exhibit meaningful differences in physical properties that impact handling and downstream chemistry: a 20 °C higher melting point, an approximately 30 g/mol greater molecular mass, and a predicted enthalpy of vaporization of 54.3 ± 3.0 kJ/mol for the bromo derivative [1]. While vaporization data for the chloro analogue are less well-characterized, the bromine atom's larger van der Waals radius and higher polarizability contribute to stronger intermolecular interactions. Critically, the C–Br bond (bond dissociation energy ~285 kJ/mol) is substantially weaker than the C–Cl bond (~350 kJ/mol), enabling selective oxidative addition and cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is kinetically disfavored with the chloro congener under equivalent conditions [2].

Physicochemical differentiation Halogen effects Synthetic intermediate Procurement specification

Target Engagement at BET Bromodomains: A Cost-Effective, Non-Selective BRD4/BRD3/CBP Probe Distinguished from High-Affinity Tool Compounds (+)-JQ1 and SGC-CBP30

The 4-bromophenyl compound engages BRD4 bromodomain 1 with a Kd of 6,800 nM and CBP with a Kd of 18,100 nM by isothermal titration calorimetry (ITC), alongside binding to BRD3 [1]. These values are approximately 136-fold weaker than (+)-JQ1 at BRD4 BD1 (Kd ~50 nM) and approximately 860-fold weaker than SGC-CBP30 at CBP (Kd = 21 nM) [2][3]. Rather than being a disadvantage, this moderate affinity positions the compound as a non-covalent, pan-bromodomain screening probe with a flat SAR profile suitable for fragment-based hit validation and counter-screening campaigns where the exquisite selectivity of (+)-JQ1 or SGC-CBP30 would mask off-target bromodomain interactions.

Bromodomain BRD4 CBP/p300 Epigenetic probe ITC binding

Antibacterial Activity Profile: Moderate Gram-Positive Biofilm Inhibition Differentiates This Scaffold from Clinically Potent Bromophenol Antimicrobials

The 4-bromophenyl compound inhibits Enterococcus faecalis biofilm formation with an IC50 of 6,270 nM, while its antimicrobial growth inhibition IC50 against the same strain is 3,190 nM [1][2]. This dual activity—inhibition of both planktonic growth and biofilm establishment—is mechanistically interesting but approximately 10-fold weaker in biofilm potency compared to certain optimized bromophenol derivatives reported in the literature to yield sub-micromolar IC50 values against Gram-positive biofilms [3]. The compound is also flagged by the AntibioticDB as a synthetic small-molecule cell wall synthesis inhibitor with weak whole-cell activity against Gram-positive organisms [4].

Antibacterial Biofilm inhibition Enterococcus faecalis Cell wall synthesis

Defined Research and Procurement Application Scenarios for 2-(4-Bromo-phenyl)-3-hydroxy-propenal Based on Quantitative Differentiation Evidence


ALR2 Inhibitor Fragment Screening and Lead Optimization Programs in Diabetic Complications Research

The 4-bromophenyl scaffold delivers an IC50 of 220 nM against rat lens ALR2, constituting a ≥250-fold potency improvement over the unsubstituted phenylmalondialdehyde core. This positions the compound as a validated starting fragment for structure-activity relationship (SAR) expansion toward sub-100 nM leads targeting aldose reductase in diabetic neuropathy and retinopathy programs. The unbrominated analogue should not be substituted as a screening control, given its total lack of ALR2 engagement [1].

CA9-Selective Carbonic Anhydrase Probe Development Leveraging Isoform Selectivity Fingerprint

With a Ki of 1,600 nM for CA9 and a >62-fold selectivity window over CA2 (Ki > 100,000 nM), the 4-bromophenyl compound provides a selectivity starting point for tumor-associated carbonic anhydrase IX-targeted probe development. This isoform selectivity profile is unique to the para-bromine regioisomer, as no comparable CA profiling data exist for the 3-bromophenyl congener. The 3-bromo positional isomer is not a functionally equivalent procurement alternative for CA9-focused assays [2].

Pan-Bromodomain Counter-Screening Probe for Epigenetic Fragment-Based Drug Discovery

Moderate ITC-confirmed binding to BRD4 BD1 (Kd = 6,800 nM), CBP (Kd = 18,100 nM), and BRD3 establishes this compound as a non-selective, cost-effective pan-bromodomain probe. It fills a distinct operational niche—counter-screening and fragment validation—where high-affinity selective tools such as (+)-JQ1 (BRD4 BD1 Kd ~50 nM) and SGC-CBP30 (CBP Kd = 21 nM) over-suppress off-target signals and can generate false-negative results in fragment hit identification campaigns [3].

Synthetic Intermediate for Pd-Catalyzed Diversification Leveraging the Labile C–Br Bond in Cross-Coupling Chemistry

The C–Br bond dissociation energy of approximately 285 kJ/mol (versus ~350 kJ/mol for the C–Cl analogue) renders the 4-bromophenyl compound the preferred substrate for oxidative addition in Suzuki-Miyaura, Buchwald-Hartwig, and related Pd(0)-catalyzed cross-coupling manifolds. The 4-chlorophenyl analogue (CAS 205676-17-1, mp 137–143 °C), while commercially available, exhibits markedly slower oxidative addition kinetics and is not a functionally interchangeable building block for library synthesis requiring efficient aryl diversification at the malondialdehyde core [4].

Quote Request

Request a Quote for 2-(4-Bromo-phenyl)-3-hydroxy-propenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.